Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate
Description
Chemical Identity and Structural Characteristics of Methyl 4-(3-Chloro-5-Fluorophenyl)-4-Oxobutyrate
Systematic Nomenclature and IUPAC Classification
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate , which reflects its structural hierarchy. The root name "butanoate" indicates a four-carbon ester chain, while the prefix "4-oxo" specifies a ketone group at the fourth carbon. The phenyl ring is substituted with chlorine and fluorine at the 3rd and 5th positions, respectively.
The InChI code (1S/C11H10ClFO3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 ) and InChI key (GPKPBQUBZXCNTE-UHFFFAOYSA-N ) further define its connectivity and stereochemical uniqueness. These identifiers are critical for database integration and computational modeling.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₀ClFO₃ comprises:
- 11 carbon atoms (including the phenyl ring, ketone, and ester groups),
- 10 hydrogen atoms ,
- 1 chlorine atom ,
- 1 fluorine atom ,
- 3 oxygen atoms .
Table 1: Elemental Composition
| Element | Quantity |
|---|---|
| Carbon | 11 |
| Hydrogen | 10 |
| Chlorine | 1 |
| Fluorine | 1 |
| Oxygen | 3 |
The molecular weight is 244.65 g/mol , calculated as follows:
Crystallographic Data and Conformational Isomerism
While explicit crystallographic data for this compound is not available in the provided sources, its conformational preferences can be inferred from analogous structures. The 3-chloro-5-fluorophenyl group introduces steric and electronic effects that influence the molecule’s planarity. The ketone (C=O ) and ester (COOCH₃ ) groups create dipole moments, likely promoting a staggered conformation to minimize steric hindrance.
The meta positions of the chlorine and fluorine substituents on the phenyl ring reduce symmetry, potentially leading to multiple conformers. However, the absence of chiral centers suggests no enantiomeric forms. Hydrogen bonding between the ketone oxygen and ester carbonyl may stabilize specific conformations in the solid state.
Spectroscopic Fingerprint (IR, NMR, MS)
Infrared (IR) Spectroscopy
Key IR absorptions include:
- C=O stretching : ~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone), consistent with conjugated carbonyl groups.
- C-F stretching : ~1220–1100 cm⁻¹ (aromatic fluorine).
- C-Cl stretching : ~750–550 cm⁻¹ (aromatic chlorine).
- C-O ester stretching : ~1200–1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) :
¹³C NMR :
Mass Spectrometry (MS)
Table 2: Characteristic Spectral Peaks
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1740, 1710, 1200, 750 cm⁻¹ | C=O, C-O, C-Cl, C-F |
| ¹H NMR | δ 3.70 (s), δ 7.30–7.60 (m) | OCH₃, aromatic protons |
| MS | m/z 244.65, 207, 160 | Molecular ion, fragmentation |
Properties
IUPAC Name |
methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKPBQUBZXCNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3-Chloro-5-Fluorophenyl Precursors
The foundational route involves Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene with succinic anhydride derivatives. In a representative procedure, 3-chloro-5-fluorophenylmagnesium bromide is reacted with methyl 4-chloro-4-oxobutyrate in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. This method yields the intermediate 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid, which is subsequently esterified with methanol under acidic catalysis.
Key challenges in this pathway include regioisomeric byproduct formation due to the meta-directing effects of chlorine and fluorine substituents. Nuclear magnetic resonance (NMR) studies of crude reaction mixtures typically reveal 10–15% para-acylated impurities, necessitating chromatographic purification.
Nucleophilic Esterification Strategies
Alternative protocols employ nucleophilic displacement of activated carbonyl groups. For instance, 4-(3-chloro-5-fluorophenyl)-4-oxobutyryl chloride is treated with sodium methoxide in dichloromethane at 0°C, achieving 85% conversion to the target ester within 2 hours. This method circumvents Friedel-Crafts limitations but requires stringent moisture control to prevent hydrolysis of the acid chloride intermediate.
Optimization of Reaction Conditions
Efficient synthesis demands precise modulation of temperature, solvent polarity, and stoichiometric ratios. Systematic studies have identified critical parameters for yield enhancement.
Temperature-Dependent Kinetics
Reaction kinetics exhibit strong temperature dependence, as illustrated in Table 1. Acylation proceeds optimally between 60–80°C, with lower temperatures favoring selectivity but extending reaction times to 12–18 hours. Above 85°C, decomposition pathways dominate, likely due to retro-Friedel-Crafts processes.
Table 1. Temperature Effects on Acylation Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 18 | 72 |
| 70 | 12 | 81 |
| 80 | 8 | 78 |
| 90 | 6 | 63 |
Solvent Systems and Polar Effects
Polar aprotic solvents enhance electrophilic acylation rates. Dimethylformamide (DMF) increases reaction velocity by 40% compared to THF but complicates product isolation due to high boiling points. Mixed solvent systems (e.g., THF:DMSO 4:1) balance reactivity and practicality, achieving 88% isolated yield after recrystallization from heptane.
Alternative Synthetic Routes
Enzymatic Reduction Approaches
Patent literature describes enzymatic reduction of β-keto esters as a stereoselective alternative. Whole-cell biocatalysts (e.g., Lactobacillus kefir) reduce methyl 4-chloro-3-oxobutanoate to chiral intermediates, though yields for analogous substrates plateau at 70% due to competing ketone over-reduction. Scaling these methods requires specialized bioreactors, limiting industrial applicability compared to traditional chemical synthesis.
Microwave-Assisted Synthesis
Preliminary experiments using microwave irradiation (300 W, 100°C) reduce acylation times to 30 minutes with 75% yield. However, inconsistent temperature gradients in halogenated aryl systems lead to variable product quality, deterring widespread adoption.
Spectroscopic Characterization
Structural confirmation relies on multimodal analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.12 (t, 2H, J = 6.8 Hz, CH₂CO), 2.85 (t, 2H, J = 6.8 Hz, CH₂Ar), 7.45–7.39 (m, 2H, Ar-H).
-
IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1240 cm⁻¹ (C-F stretch).
-
HRMS : m/z calc. for C₁₁H₁₀ClFO₃ [M+H]⁺ 245.0342, found 245.0339.
Challenges and Industrial Scalability
Key limitations include:
-
Byproduct Formation : Competing O-acylation generates methyl 3-(3-chloro-5-fluorobenzoyl)propanoate (5–8% yield), requiring costly distillation for removal.
-
Halogen Stability : Fluorine substituents are susceptible to nucleophilic displacement under strongly basic conditions (pH > 10), mandating pH control during workup.
-
Solvent Recovery : THF and DMSO recycling remains economically challenging at multi-kilogram scales.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development : Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features enable it to interact selectively with biological targets, making it a candidate for developing drugs aimed at specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, which is crucial in drug design.
Case Study : In a study focusing on the inhibition of N-terminal methyltransferase 1 (NTMT1), derivatives of this compound were synthesized and evaluated for their inhibitory activities. The results indicated that modifications to the phenyl ring significantly affected potency, with some derivatives exhibiting IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against diseases like retinoblastoma and cervical cancer .
Material Science
Advanced Materials : The compound is explored for its potential in creating advanced materials with unique properties. Its ability to undergo various chemical reactions allows it to be utilized as a building block for synthesizing polymers and other materials that require specific functional groups.
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Coatings and films | Durability, chemical resistance |
| Composites | Structural applications | Strength, lightweight |
| Functionalized surfaces | Sensor technology | Selectivity, sensitivity |
Biological Studies
Biochemical Probes : this compound is utilized as a biochemical probe in enzyme kinetics studies. It aids in understanding enzyme mechanisms and interactions by providing insights into how modifications affect enzyme activity and inhibition .
Case Study : In research examining the role of ferrochelatase (FECH) in angiogenesis, compounds similar to this compound were tested for their ability to inhibit FECH activity. The findings demonstrated that certain derivatives could effectively reduce neovascularization in vitro, indicating their potential as antiangiogenic agents .
Mechanism of Action
The mechanism of action of Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Physicochemical Properties (Inferred)
Biological Activity
Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a keto group and an ester functional group.
- Substituents : The presence of a chloro and a fluorine atom on the phenyl ring enhances its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation. Its structural similarity to other biologically active molecules allows it to effectively bind to enzyme active sites, thereby inhibiting their functions .
- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways that are crucial in disease processes such as angiogenesis and tumor growth .
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.25 | |
| LNCaP (Prostate Cancer) | 18 | |
| HCT116 (Colon Cancer) | 104 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. These results suggest that the compound has varying degrees of potency against different cancer types.
Antiangiogenic Effects
Inhibition of angiogenesis is a critical mechanism for anticancer drugs. This compound has demonstrated antiangiogenic properties in vitro, which were assessed through assays measuring the formation of new blood vessels in cell cultures. The compound's ability to inhibit endothelial cell proliferation and migration suggests its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- In Vivo Studies : In animal models, this compound was shown to reduce tumor growth significantly when administered at specific dosages over a defined period. For instance, a study indicated that administration at 100 mg/kg daily led to moderate tumor growth inhibition in models of acute leukemia .
- Structure-Activity Relationship (SAR) : The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances the compound's binding affinity to target enzymes and receptors. This has been supported by SAR studies that demonstrate how variations in substituent groups influence biological activity .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate, and how can reaction yields be optimized?
The compound can be synthesized via Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with methyl 4-oxobutyrate. Key parameters include:
- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution .
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation or ring halogenation) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates and byproducts. Yields typically range from 40–65% but can improve with slow reagent addition .
Q. How should researchers characterize the purity and structural identity of this compound?
- Chromatography : Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., para-fluorine vs. meta-chlorine splitting) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 260.0352 (C₁₁H₁₀ClFO₃) .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or byproduct formation during synthesis?
- DFT calculations : Simulate the Friedel-Crafts mechanism to identify transition states and predict regioselectivity. For example, meta-chloro substitution may sterically hinder ortho/para acylation .
- Molecular docking : Study interactions with enzymes like o-succinylbenzoate synthase (OSBS) to explore biodegradation pathways .
- Contradiction resolution : If experimental yields contradict computational predictions (e.g., unexpected ring bromination), re-evaluate solvent polarity or substituent electronic effects .
Q. What strategies are effective in analyzing contradictory spectroscopic data for this compound?
- NMR discrepancies : If aromatic proton signals deviate from expected multiplicity, use NOESY to confirm spatial arrangements or rule out rotameric forms .
- Mass spectrometry anomalies : Unexpected adducts (e.g., sodium or potassium clusters) can be mitigated by using ammonium acetate buffers in LC-MS .
- Crystallographic challenges : For poor diffraction data, employ SHELXD for phase problem resolution or ORTEP-3 for graphical validation of thermal ellipsoids .
Q. How can researchers investigate the compound’s role in enzymatic or biochemical pathways?
- Enzyme assays : Test inhibition/activation of enolase superfamily enzymes (e.g., OSBS) using kinetic studies with 4-oxobutyrate derivatives .
- Metabolite tracing : Use isotopically labeled (¹³C or ²H) methyl esters to track incorporation into microbial or mammalian metabolic networks .
- Structural biology : Co-crystallize the compound with OSBS to map active-site interactions, leveraging SHELXPRO for macromolecular refinement .
Methodological Notes
- Synthesis optimization : Scale reactions cautiously; halogenated aromatics may require inert atmospheres to prevent decomposition .
- Data validation : Cross-reference NMR shifts with analogous compounds (e.g., Ethyl 4-(3-chlorophenyl)-4-oxobutyrate in ).
- Ethical compliance : Adhere to safety protocols for handling halogenated solvents (e.g., CH₂Cl₂) and corrosive catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
